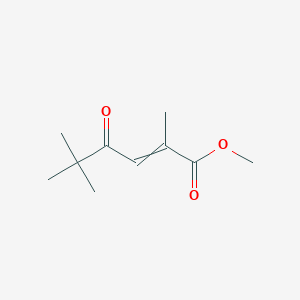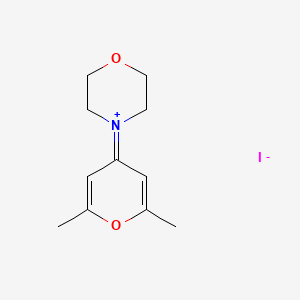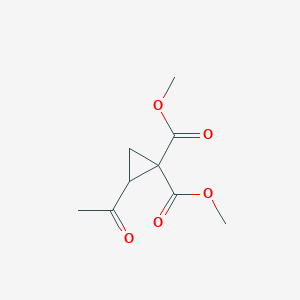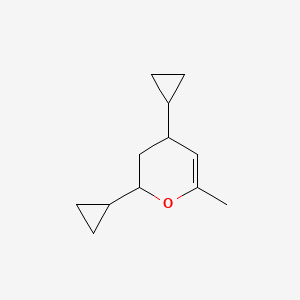
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound. It belongs to the class of pyrans, which are six-membered oxygen-containing rings. This compound is characterized by the presence of cyclopropyl groups at positions 2 and 4, and a methyl group at position 6 on the dihydropyran ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cyclopropylmethyl ketone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions, which offers a practical and mild synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and various acids and bases. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the cyclopropyl and methyl groups.
6-Methyl-3,4-dihydro-2H-pyran: Similar to the target compound but lacks the cyclopropyl groups.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Uniqueness
The presence of cyclopropyl groups at positions 2 and 4, along with a methyl group at position 6, makes 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran unique.
Properties
CAS No. |
79878-00-5 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,4-dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H18O/c1-8-6-11(9-2-3-9)7-12(13-8)10-4-5-10/h6,9-12H,2-5,7H2,1H3 |
InChI Key |
HAUOJSGZXHJUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(O1)C2CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
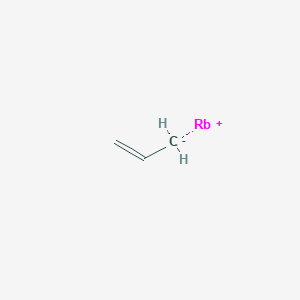

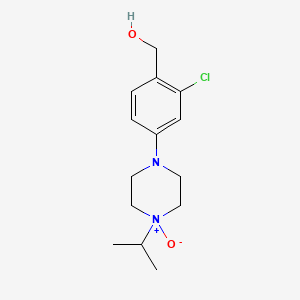

![1,1'-[Carbonylbis(oxy)]di(piperidine-2,6-dione)](/img/structure/B14435247.png)
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

